molecular formula C18H18O3S B1265955 Amberlyst(R) 15 CAS No. 39389-20-3

Amberlyst(R) 15

Cat. No.: B1265955
CAS No.: 39389-20-3
M. Wt: 314.4 g/mol
InChI Key: SIWVGXQOXWGJCI-UHFFFAOYSA-N
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Description

Amberlyst(R) 15 is a type of polymeric benzenesulfonic acid. It is formed by the condensation of two monomers, ethylbenzene and diethenylbenzene, with a sulfonic acid group. This compound is widely used in various industries, including food, pharmaceutical, and cosmetic industries. It is also used in the manufacture of products such as detergents, paints, and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene involves the polymerization of ethylbenzene and diethenylbenzene in the presence of a sulfonic acid group. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired polymeric structure.

Industrial Production Methods

Industrial production of this compound often involves large-scale polymerization reactors where the monomers are mixed and polymerized under specific conditions. The process may include steps such as purification and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Amberlyst(R) 15 undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized under certain conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

    Esterification: The sulfonic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as halogens and nitrating agents are used for electrophilic substitution.

    Esterification: Alcohols and acid catalysts are used for esterification reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the sulfonic acid group.

    Substitution: Substituted aromatic compounds.

    Esterification: Esters of benzenesulfonic acid.

Scientific Research Applications

Amberlyst(R) 15 has several scientific research applications:

    Thermoelectric Applications: When doped in poly(3,4-ethylenedioxythiophene), it shows significant improvements in thermoelectric properties.

    Electrocatalysis: Effective dopant in conducting polymer films for electrocatalysis.

    Polymer Synthesis and Characterization: Used in the synthesis of various polymers and chemical transformations.

    Coordination Polymers and Catalysis: Important in the synthesis of organosilver(I) coordination polymers.

    Polymeric Catalysis: Used in the copolymerization of acrylates with ethene.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene involves its ability to act as a strong acid catalyst. The sulfonic acid group can donate protons, facilitating various chemical reactions. It can also form complexes with metal ions, enhancing its catalytic properties.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, polymer with ethylbenzene: Similar structure but different monomer composition.

    Benzenesulfonic acid, polymer with styrene: Similar sulfonic acid group but different aromatic monomer.

Uniqueness

Amberlyst(R) 15 is unique due to its specific combination of monomers and the presence of a sulfonic acid group. This combination provides distinct properties such as enhanced thermoelectric performance and electrocatalytic activity.

Properties

IUPAC Name

1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10.C8H8O3S/c1-3-9-7-5-6-8-10(9)4-2;1-2-7-5-3-4-6-8(7)12(9,10)11/h3-8H,1-2H2;2-6H,1H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWVGXQOXWGJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960068
Record name 2-Ethenylbenzene-1-sulfonic acid--1,2-diethenylbenzene (1/1)
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Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow pellets; [Sigma-Aldrich MSDS]
Record name Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene
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CAS No.

39389-20-3
Record name Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene
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Record name 2-Ethenylbenzene-1-sulfonic acid--1,2-diethenylbenzene (1/1)
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Record name Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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